molecular formula C11H15F2NO B13255410 [(3,4-Difluorophenyl)methyl](2-ethoxyethyl)amine

[(3,4-Difluorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13255410
M. Wt: 215.24 g/mol
InChI Key: XFOHJDMUBCTQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to an ethoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3,4-difluorobenzyl chloride and 2-ethoxyethylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Solvent: A suitable solvent like ethanol or methanol is used.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated through standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of (3,4-Difluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethoxyethylamine moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluorophenyl)methylamine: Similar structure with fluorine atoms at different positions.

    (2,4-Difluorophenyl)methylamine: Another isomer with fluorine atoms at different positions.

    (3,5-Difluorophenyl)methylamine: Similar compound with fluorine atoms at different positions.

Uniqueness

(3,4-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the difluorophenyl group with the ethoxyethylamine moiety provides distinct properties that may not be present in other similar compounds.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15F2NO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

XFOHJDMUBCTQCW-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.